2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide
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Overview
Description
2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide is an organic compound characterized by the presence of a bromine atom, a chlorine atom, and a cyclohexene ring
Preparation Methods
The synthesis of 2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenylamine and bromoacetyl bromide.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield products with different oxidation states.
Elimination Reactions: The compound can undergo elimination reactions, particularly E2 reactions, where the bromine atom is eliminated to form a double bond.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide can be compared with other similar compounds, such as:
2-Bromo-N-[4-chlorophenyl]acetamide: Lacks the cyclohexene ring, which may affect its reactivity and biological activity.
N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide:
2-Bromo-N-[4-chloro-2-(cyclohexyl)phenyl]acetamide: Contains a cyclohexyl ring instead of a cyclohexene ring, which may alter its conformational flexibility and interactions with other molecules.
Properties
CAS No. |
61321-61-7 |
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Molecular Formula |
C15H15BrClNO2 |
Molecular Weight |
356.64 g/mol |
IUPAC Name |
2-bromo-N-[4-chloro-2-(cyclohexene-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H15BrClNO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19) |
InChI Key |
PDDXPNPEKDYNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr |
Origin of Product |
United States |
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